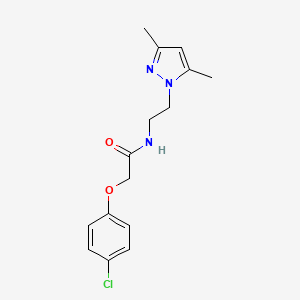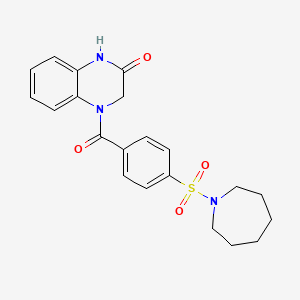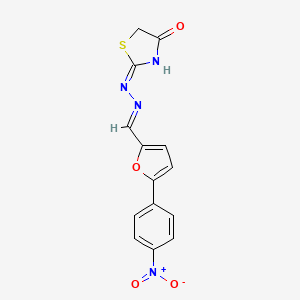![molecular formula C10H17NO2 B2377987 N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 1695502-54-5](/img/structure/B2377987.png)
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of acrylamides. Acrylamides are known for their applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers. This compound features a methyloxan ring, which is a six-membered ring containing an oxygen atom, and a prop-2-enamide group, which is a derivative of acrylamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide can be achieved through a multi-step process involving the Mannich reaction. The Mannich reaction is a three-component reaction that involves the condensation of an amine, formaldehyde, and a carbonyl compound. In this case, the reaction involves the condensation of 4-methyloxan, formaldehyde, and acrylamide .
The reaction typically operates under thermal conditions at approximately 80°C. The Schiff base is generated in situ, followed by the addition of the secondary amine. This process can be challenging due to the potential for premature polymerization of the monomer and intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The isolation of the monomer often requires vacuum distillation from the aqueous reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide has several scientific research applications, including:
Polymer Chemistry: It is used as a monomeric precursor for the synthesis of smart polymers with dual functionalities of temperature and pH-responsiveness.
Drug Delivery: The compound can be incorporated into stimuli-responsive polymersomes for targeted delivery of therapeutics.
Material Science: It is used in the development of hydrogel-based soft materials for applications such as drug-releasing contact lenses.
Mécanisme D'action
The mechanism of action of N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide involves its incorporation into polymer matrices where it can respond to changes in temperature and pH. The methyloxan ring and the acrylamide group play crucial roles in the compound’s reactivity and functionality. The molecular targets and pathways involved include the reversible ionization of the N-dialkyl amino group, which alters the polymer’s hydrophobicity and enables its stimuli-responsive behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Dialkylamino)methyl]acrylamides: These compounds are similar in structure and functionality, with applications in smart polymer synthesis.
N-[(Dialkylamino)methyl]methacrylamides: These compounds also share similar properties and applications in polymer chemistry.
Uniqueness
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide is unique due to the presence of the methyloxan ring, which imparts specific reactivity and functionality to the compound. This uniqueness makes it valuable in the synthesis of specialized polymers and materials .
Propriétés
IUPAC Name |
N-[(4-methyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-9(12)11-8-10(2)4-6-13-7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUWNFFAZBABIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)

![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)



![N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2377914.png)
![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2377921.png)


![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)
